5-(2-Methoxyphenyl)pyrazin-2-amine
Overview
Description
5-(2-Methoxyphenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with 2-methoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as TiCl4, which facilitates the formation of the desired product . Another method involves the use of Suzuki-Miyaura cross-coupling reactions, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various aryl/heteroaryl boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Methoxyphenyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as:
Uniqueness
What sets 5-(2-Methoxyphenyl)pyrazin-2-amine apart from these similar compounds is its unique substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
5-(2-Methoxyphenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O. Its structure includes a pyrazine ring substituted with a methoxyphenyl group, which is believed to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in different disease models.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Potential : Some studies have indicated that it could inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, potentially through modulation of oxidative stress pathways.
Antimicrobial Studies
A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting its potential as an anti-tubercular agent .
Anticancer Research
In a separate investigation focusing on cancer therapeutics, this compound was tested for its effects on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(2-methoxyphenyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOCFVJFFOLRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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